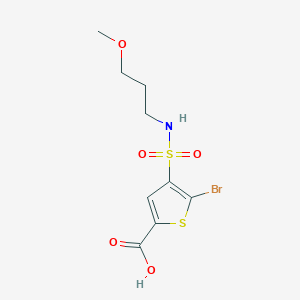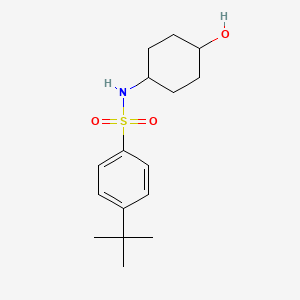
3-(4-fluorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide, also known as FSCPX, is a chemical compound that has gained significant attention in scientific research due to its potential application in studying the role of adenosine receptors in the brain. Adenosine receptors are a type of G protein-coupled receptor that bind to the neurotransmitter adenosine, which plays a crucial role in regulating various physiological functions in the body, including sleep, inflammation, and pain perception. FSCPX is a selective antagonist of the adenosine A1 receptor subtype, which makes it a useful tool in studying the function of this receptor in various physiological and pathological conditions.
Mechanism of Action
3-(4-fluorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide acts as a selective antagonist of the adenosine A1 receptor subtype, which means it binds to the receptor and blocks its activation by adenosine. Adenosine A1 receptors are widely expressed in the brain and play a crucial role in regulating various physiological functions, including sleep, pain perception, and inflammation. By blocking the activation of adenosine A1 receptors, 3-(4-fluorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide can help researchers better understand the function of these receptors in various physiological and pathological conditions.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide has been shown to have several biochemical and physiological effects in various experimental models. For example, 3-(4-fluorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide has been shown to increase wakefulness and reduce slow-wave sleep in rats, suggesting that adenosine A1 receptors play a crucial role in regulating sleep. 3-(4-fluorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide has also been shown to reduce pain perception in mice, suggesting that adenosine A1 receptors may play a role in regulating pain. Additionally, 3-(4-fluorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide has been shown to reduce inflammation in various experimental models, suggesting that adenosine A1 receptors may play a role in regulating the immune response.
Advantages and Limitations for Lab Experiments
The selective antagonism of adenosine A1 receptors by 3-(4-fluorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide makes it a useful tool for studying the function of these receptors in various physiological and pathological conditions. However, there are some limitations to the use of 3-(4-fluorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide in lab experiments. For example, 3-(4-fluorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide has a relatively short half-life in vivo, which means it may need to be administered repeatedly to maintain its effects. Additionally, 3-(4-fluorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide may have off-target effects on other adenosine receptor subtypes, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 3-(4-fluorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide and its role in regulating adenosine A1 receptors. For example, future studies could investigate the effects of 3-(4-fluorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide on adenosine A1 receptor signaling in different cell types and tissues. Additionally, future studies could investigate the potential therapeutic applications of 3-(4-fluorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide in various pathological conditions, such as neurodegenerative diseases, chronic pain, and inflammation. Finally, future studies could investigate the development of new compounds that selectively target adenosine A1 receptors with improved pharmacokinetic properties and reduced off-target effects.
Synthesis Methods
The synthesis of 3-(4-fluorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide involves several steps, starting with the reaction of 4-fluorophenylthiol with 4-bromobutanoyl chloride to form the intermediate 3-(4-fluorophenyl)thio-N-(4-bromobutanoyl)propanamide. This intermediate is then reacted with 4-hydroxycyclohexylamine to form the final product, 3-(4-fluorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide. The synthesis of 3-(4-fluorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide has been described in detail in several scientific publications, and the compound is commercially available from various chemical suppliers.
Scientific Research Applications
3-(4-fluorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide has been widely used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological conditions. For example, 3-(4-fluorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide has been used to investigate the role of adenosine A1 receptors in regulating sleep, pain perception, and inflammation. 3-(4-fluorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide has also been used to study the function of adenosine A1 receptors in the brain, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
3-(4-fluorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2S/c16-11-1-7-14(8-2-11)20-10-9-15(19)17-12-3-5-13(18)6-4-12/h1-2,7-8,12-13,18H,3-6,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIYMZBSVJXMEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CCSC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Oxolan-2-yl)propanoyl]-2,3-dihydroindole-5-carboxylic acid](/img/structure/B7541295.png)

![4-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-methylamino]butanoic acid](/img/structure/B7541302.png)
![3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid](/img/structure/B7541313.png)


![5-[(5-Fluoro-2-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7541342.png)
![4-[(5,6-Difluorobenzimidazol-1-yl)methyl]benzoic acid](/img/structure/B7541350.png)




![3-Fluoro-4-[[(1-methylpiperidin-4-yl)amino]methyl]benzonitrile](/img/structure/B7541399.png)
